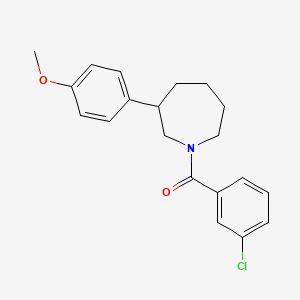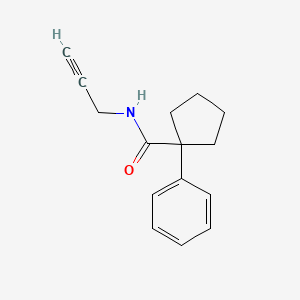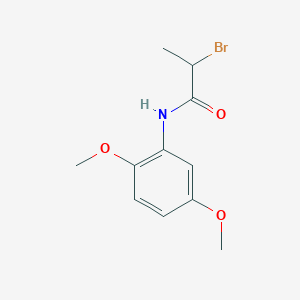
2-bromo-N-(2,5-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(2,5-dimethoxyphenyl)propanamide” is a biochemical used for proteomics research . It has a molecular formula of C11H14BrNO3 and a molecular weight of 288.14 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula, C11H14BrNO3, and its molecular weight, 288.14 . More specific properties like boiling point, melting point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Analytical Detection Methods
The development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detection and quantification of psychoactive substances, including derivatives of 2,5-dimethoxyphenyl compounds, showcases a critical application in toxicological analysis. This technique enables precise identification and measurement of such compounds in biological samples, illustrating its importance in forensic and clinical toxicology for understanding exposure levels and potential toxic effects Poklis et al., 2014.
Carbonic Anhydrase Inhibition
Research into the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products and synthesized derivatives, has revealed potential applications in medical chemistry. These compounds, through their interaction with human carbonic anhydrase II, offer insights into developing new therapeutic agents for conditions like glaucoma, epilepsy, and osteoporosis. The study of such inhibitors can lead to the discovery of drugs with improved efficacy and specificity Balaydın et al., 2012.
Metabolic Pathways Elucidation
Understanding the metabolic pathways of psychoactive designer drugs, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), through studies involving various species including humans, contributes significantly to toxicology and pharmacology. Identifying metabolites and their formation processes aids in assessing drug toxicity, predicting drug interactions, and informing therapeutic monitoring and drug abuse management Carmo et al., 2005.
Herbicidal Activity Investigation
Research into the crystal structure and herbicidal activity of certain dimethoxyphenyl compounds has opened new avenues in agricultural chemistry. The synthesis and analysis of these compounds, including their effectiveness as herbicides, demonstrate their potential in developing new, more efficient, and environmentally friendly herbicidal agents Liu et al., 2008.
Antimicrobial Properties
The synthesis and investigation of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have revealed significant antimicrobial properties. Such studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial and fungal strains, highlighting the role of synthetic chemistry in addressing global health challenges Baranovskyi et al., 2018.
Mecanismo De Acción
Target of Action
The primary targets of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that halogen substitution on psychoactive phenethylamines can increase hallucinogenic effects . The bromine atom in the compound may play a crucial role in its interaction with its targets. More research is required to elucidate the specific interactions and resulting changes.
Pharmacokinetics
Its molecular weight of 288.14 suggests it could potentially cross the blood-brain barrier, but this has not been confirmed. The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used for proteomics research , it may have diverse effects depending on the context of its use
Propiedades
IUPAC Name |
2-bromo-N-(2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRWCGOGVBPWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

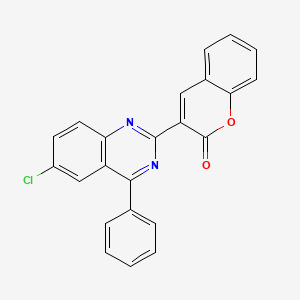
![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)
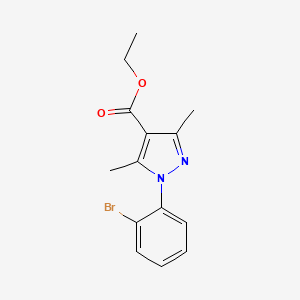
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)
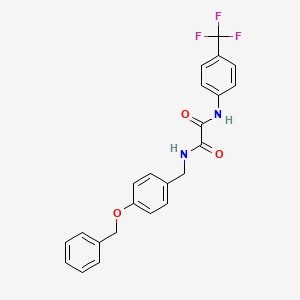

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)
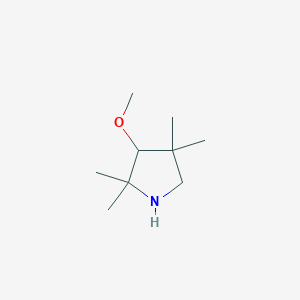
![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)
![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)
